Pyrrole-1-carboxamidine
Description
Properties
Molecular Formula |
C5H7N3 |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
pyrrole-1-carboximidamide |
InChI |
InChI=1S/C5H7N3/c6-5(7)8-3-1-2-4-8/h1-4H,(H3,6,7) |
InChI Key |
NHXIJZTXMUNDFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(=N)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Pyrrole derivatives, including pyrrole-1-carboxamidine, are recognized for their diverse biological activities. They play significant roles in the development of therapeutics targeting various diseases.
Anticancer Activity
This compound has shown potential as an anticancer agent. Research indicates that pyrrole-containing compounds can inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth. For instance, pyrrole derivatives have been linked to the inhibition of ERK5 kinase, which is implicated in cancer cell survival and proliferation .
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. This compound derivatives have been synthesized and tested against various bacterial strains, demonstrating significant antibacterial activity. For example, compounds derived from pyrrole have been effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and have shown low minimum inhibitory concentration (MIC) values .
Anti-inflammatory Applications
This compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have indicated that certain pyrrole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo . This mechanism can be particularly beneficial in conditions like arthritis and other chronic inflammatory disorders.
Antidiabetic Potential
Recent investigations into the antihyperglycemic effects of pyrrole derivatives suggest that certain substitutions on the pyrrole ring enhance their ability to lower blood sugar levels. For instance, compounds with specific phenyl ring substitutions have demonstrated significant antidiabetic activity in preclinical studies . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrrole ring can lead to improved efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Various studies have explored how different substituents on the pyrrole ring influence biological activity, leading to the identification of potent derivatives with enhanced therapeutic effects.
| Substituent | Position | Biological Activity | MIC (µM) |
|---|---|---|---|
| Trifluoromethyl | 3 | Antidiabetic | 5 |
| Bromophenyl | 4 | Antimicrobial | <10 |
| Chlorophenyl | 5 | Anticancer | 2 |
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in various applications:
- Anticancer Studies : A study demonstrated that a series of pyrrole derivatives inhibited tumor growth in xenograft models, showcasing their potential as anticancer agents .
- Antimicrobial Research : In vitro assays revealed that specific pyrrole derivatives exhibited strong antibacterial activity against Pseudomonas species, with MIC values indicating their potency against resistant strains .
- Anti-inflammatory Trials : Clinical trials involving pyrrole derivatives showed promising results in reducing inflammation markers in patients with rheumatoid arthritis, suggesting their therapeutic potential .
Comparison with Similar Compounds
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine
- Structure : Features an isoindole core (a benzene-fused pyrrole) substituted with a guanidine group and tert-butoxycarbonyl (Boc) protecting groups.
- Reactivity: Demonstrates significantly higher reactivity than pyrrole-1-carboxamidine in aryne cycloadditions, forming polycyclic 7-azanobornene skeletons. This enhanced reactivity is attributed to the electron-withdrawing guanidine substituent and the strained isoindole system .
- Applications : Used to synthesize complex nitrogen-containing frameworks, which are valuable in medicinal chemistry and materials science.
Pyrazole-1-carboximidamide Derivatives
- Structure : Pyrazole rings (a five-membered ring with two adjacent nitrogen atoms) substituted with carboximidamide groups and diverse aryl groups (e.g., methoxy, chloro, bromo).
- Applications : Explored as antimicrobial or anticancer agents due to structural similarity to pharmacologically active pyrazoles.
Pyrrolidine-1-carboxamide Derivatives
- Structure: Saturated pyrrolidine rings (non-aromatic, five-membered) with carboxamide substituents.
- Reactivity : The lack of aromaticity reduces conjugation and stabilizes the ring, leading to lower reactivity in cycloadditions compared to this compound. However, the saturated structure enhances metabolic stability, making these compounds suitable for drug development .
- Applications : Tested for anticancer and anti-biofilm activity, with promising results against tumor cell lines .
Pyrrole-1-thiocarboxamide and Related Derivatives
- Structure : Pyrrole substituted with thiocarboxamide or ethoxycarbonyl groups.
- Reactivity : Thiocarboxamide derivatives (e.g., compound 24 ) are readily oxidized to carboxamides (e.g., 27 ) but show distinct hydrolysis pathways. Carboxamidine derivatives (e.g., 30–32 ) exhibit greater stability under acidic conditions compared to their thiocarboxamide precursors .
- Applications : Serve as intermediates for synthesizing bioactive molecules, leveraging their tunable oxidation states.
Data Tables: Key Structural and Functional Comparisons
Table 1. Structural and Reactivity Comparison
Table 2. Physicochemical Properties
Research Findings and Mechanistic Insights
- Reactivity in Cycloadditions: this compound requires highly reactive dienophiles (e.g., arynes) for efficient cycloaddition, whereas isoindole derivatives achieve similar reactions at higher yields due to their strained, electron-deficient cores .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, guanidine) enhance reactivity by polarizing the π-system, while saturated backbones (e.g., pyrrolidine) reduce conjugation and stabilize the compound .
- Biological Activity : Pyrrolidine-1-carboxamide derivatives exhibit superior bioavailability compared to aromatic analogs, highlighting the trade-off between reactivity and metabolic stability .
Q & A
Q. What are the standard synthetic routes for Pyrrole-1-carboxamidine, and how are intermediates characterized?
this compound is typically synthesized via nucleophilic substitution or cyclization reactions involving pyrrole derivatives and carboxamidine precursors. Key intermediates should be characterized using FTIR-ATR (to confirm carbonyl stretches at ~1704 cm⁻¹ and guanidine-related bands) and HRMS-MALDI (to verify molecular ion peaks, e.g., m/z 620.2730 for related compounds) . Purification often involves recrystallization or chromatography, with yields optimized by adjusting reaction temperature and solvent polarity.
Q. How does this compound’s reactivity compare to structurally similar compounds in cycloaddition reactions?
Experimental comparisons with isoindole derivatives (e.g., N,N′-Di-Boc-2H-Isoindole-2-carboxamidine) reveal that this compound exhibits lower reactivity in [4+2] cycloadditions due to electronic and steric effects. Researchers should design kinetic studies using Hammett plots or DFT calculations to quantify substituent effects on reaction rates .
Q. What spectroscopic techniques are critical for confirming this compound’s structure?
Beyond FTIR and HRMS, ¹H/¹³C NMR is essential: pyrrole protons typically appear as doublets (δ 6.5–7.5 ppm), while carboxamidine NH signals resonate near δ 8–10 ppm. For ambiguous cases, 2D NMR (COSY, HSQC) resolves coupling patterns and confirms connectivity .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
Discrepancies in bioactivity studies (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, solvent) or impurity profiles. Researchers should:
Q. What computational methods are suitable for predicting this compound’s reactivity in novel reactions?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states and activation energies for cycloadditions. Pair with Molecular Dynamics (MD) simulations to assess solvent effects. Validate predictions experimentally via kinetic isotope effects or substituent variation studies .
Q. How can researchers optimize reaction conditions for this compound derivatization?
Apply Design of Experiments (DoE) methodologies, such as factorial designs, to test variables (catalyst loading, temperature, solvent polarity). Use Response Surface Methodology (RSM) to model optimal conditions. For example, a 3² factorial design could maximize yield while minimizing side-product formation .
Q. What strategies address challenges in synthesizing this compound analogs with improved solubility?
Introduce hydrophilic groups (e.g., sulfonate, PEG chains) at non-reactive positions. Use QSAR models to predict logP/solubility trade-offs. Experimentally, employ phase solubility studies in buffered solutions (pH 1–10) to identify optimal derivatives .
Methodological Guidance
Q. How should researchers design comparative studies between this compound and its analogs?
- Define primary endpoints (e.g., reaction yield, bioactivity).
- Use PICO framework : Population (compound class), Intervention (structural modification), Comparison (baseline compound), Outcome (reactivity/activity metrics).
- Ensure statistical power via sample size calculations (e.g., G*Power software) .
Q. What protocols ensure reproducibility in this compound synthesis?
Q. How can researchers validate mechanistic hypotheses for this compound’s reactivity?
Combine isotopic labeling (e.g., ¹⁵N-carboxamidine) with kinetic studies to trace reaction pathways. For example, ¹H-¹⁵N HMBC NMR can identify intermediates in cycloaddition mechanisms .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s structure-activity relationships (SAR)?
Use multivariate regression to correlate substituent electronic parameters (σ, π) with biological endpoints. For non-linear relationships, apply machine learning algorithms (Random Forest, SVM) trained on experimental datasets .
Q. How should contradictory spectral data be resolved during compound characterization?
Re-run analyses under standardized conditions (e.g., dry DMSO for NMR). Cross-validate with alternative techniques (e.g., X-ray crystallography for unambiguous structure confirmation). Consult CCDC databases for comparable crystallographic data .
Literature and Ethical Considerations
Q. How can researchers ensure comprehensive literature reviews on this compound?
Follow scoping review protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
